REACTION_SMILES
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[C:14]([CH3:15])([CH3:16])([CH3:17])[O:18][C:19]([NH:20][c:21]1[n:22][cH:23][s:24][cH:25]1)=[O:26].[F:1][c:2]1[c:3]([S:10](=[O:11])(=[O:12])[Cl:13])[cH:4][c:5]([F:9])[c:6]([F:8])[cH:7]1>>[F:1][c:2]1[c:3]([S:10](=[O:11])(=[O:12])[N:20]([C:19]([O:18][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:26])[c:21]2[n:22][cH:23][s:24][cH:25]2)[cH:4][c:5]([F:9])[c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)Nc1cscn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1cc(F)c(F)cc1F
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N(c1cscn1)S(=O)(=O)c1cc(F)c(F)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |